Cas no 97232-97-8 (Desacetyloxyethyl (E)-Cefuroxime Axetil)

Desacetyloxyethyl (E)-Cefuroxime Axetil is a derivative of cefuroxime axetil, a second-generation cephalosporin antibiotic. This compound is characterized by the removal of the acetyloxyethyl group from the parent molecule, resulting in altered pharmacokinetic properties. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and some Gram-negative pathogens. The modification enhances stability and may influence bioavailability, making it a subject of interest in pharmaceutical research. Its mechanism of action involves inhibition of bacterial cell wall synthesis, rendering it effective against β-lactamase-producing strains. This derivative is primarily studied for potential therapeutic applications, including improved drug delivery or reduced side effects compared to conventional cefuroxime formulations.
Desacetyloxyethyl (E)-Cefuroxime Axetil structure
97232-97-8 structure
Product Name:Desacetyloxyethyl (E)-Cefuroxime Axetil
CAS No:97232-97-8
MF:C16H16N4O8S
MW:424.385242462158
CID:1071353
PubChem ID:5479529
Update Time:2025-05-20

Desacetyloxyethyl (E)-Cefuroxime Axetil Chemical and Physical Properties

Names and Identifiers

    • Desethyl Acetate (E)-Cefuroxime Axetil
    • Desacetyloxyethyl (E)-Cefuroxime Axetil
    • cefuroxime
    • Cefuroxime Sodium Impurity E (EP)
    • (6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2E)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[[(aminocarbonyl)oxy]methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]- (9CI)
    • EINECS 259-560-1
    • CEFUROXIME AXETIL IMPURITY D [EP IMPURITY]
    • (6R,7R)-7-(2-(2-Furyl)glyoxylamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid 7(sup 2)-(Z)-(O-methyloxime) carbamate (ester)
    • 4kov
    • O1R9FJ93ED
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)acetyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
    • 97232-97-8
    • Cefuril
    • D00262
    • CHEMBL1436
    • BRD-K02733959-236-02-8
    • CEFUROXIME (MART.)
    • CEFUROXIME [WHO-DD]
    • Cefuroximum [INN-Latin]
    • MFCD00864889
    • BSPBio_000939
    • Cefuroxime Acid
    • DTXSID5022774
    • CEFUROXIME [USP IMPURITY]
    • W-105575
    • KOV
    • Cefuroxime [USAN:INN:BAN]
    • UNII-O1R9FJ93ED
    • (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(2-furyl)-2-methoxyimino-acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K02733959-236-07-7
    • Cefuroximo
    • Z2382058334
    • CEFUROXIME (USP IMPURITY)
    • AKOS015962849
    • (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Zinacef Danmark
    • C06894
    • Cefuroximo (INN-Spanish)
    • Cephuroxime
    • CXM
    • Cefuroximum (INN-Latin)
    • Sharox
    • CEFUROXIME [INN]
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, (6R,7R)-
    • Q63409033
    • NS00008662
    • Cefuroxime [USAN:BAN:INN]
    • Cefuroxima
    • S01AA27
    • CEFUROXIME [MART.]
    • CS-0013520
    • BRN 5783190
    • Cefuroximum
    • KS-5162
    • DTXCID302774
    • HY-B1256A
    • CHEBI:3515
    • Cefuroximine
    • (6r,7r)-3-[(Carbamoyloxy)methyl]-7-{[(2z)-2-(Furan-2-Yl)-2-(Methoxyimino)acetyl]amino}-8-Oxo-5-Thia-1-Azabicyclo[4.2.0]oct-2-Ene-2-Carboxylic Acid
    • Cefuroxime, Antibiotic for Culture Media Use Only
    • EN300-53016
    • 3-((carbamoyloxy)methyl)-7beta-((2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3,4-didehydrocepham-4-carboxylic acid
    • Biofuroksym
    • (6R,7R)-3-((carbamoyloxy)methyl)-7-(((2Z)-2-furan-2-yl-2-(methoxyimino)acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Zinacef
    • Cefuroximo [INN-Spanish]
    • Cefuroxime, VETRANAL(TM), analytical standard
    • CEFUROXIME [MI]
    • PD193945
    • cefurossima
    • KEF
    • CEFUROXIME [VANDF]
    • CEFUROXIME [USAN]
    • AC-4539
    • Cefuroxime (TN)
    • Cefuroxim
    • Prestwick3_000720
    • BDBM50422689
    • BIDD:GT0619
    • Kefurox
    • 55268-75-2
    • (6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid
    • 3-[(carbamoyloxy)methyl]-7beta-[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-3,4-didehydrocepham-4-carboxylic acid
    • SCHEMBL1821942
    • BPBio1_001033
    • DB01112
    • Cefuroxime (USAN/INN)
    • (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-furan-2-yl-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Inchi: 1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1
    • InChI Key: JFPVXVDWJQMJEE-SWWZKJRFSA-N
    • SMILES: C(C1=C(COC(=O)N)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1OC=CC=1)=N/OC)(=O)O

Computed Properties

  • Exact Mass: 424.06888465g/mol
  • Monoisotopic Mass: 424.06888465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 798
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 199Ų

Experimental Properties

  • Density: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.089 g/l) (25 º C),
  • LogP: -0.8

Desacetyloxyethyl (E)-Cefuroxime Axetil Pricemore >>

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Desacetyloxyethyl (E)-Cefuroxime Axetil Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  40 min, -50 - -40 °C
1.2 Solvents: Water ;  30 min, -50 - -40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 1.8
Reference
Preparation method of trans-cefuroxime derivative
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Desacetyloxyethyl (E)-Cefuroxime Axetil Raw materials

Desacetyloxyethyl (E)-Cefuroxime Axetil Preparation Products

Additional information on Desacetyloxyethyl (E)-Cefuroxime Axetil

Desacetyloxyethyl (E)-Cefuroxime Axetil and Its Significance in Modern Pharmaceutical Research

Desacetyloxyethyl (E)-Cefuroxime Axetil, a compound with the CAS number 97232-97-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound is a derivative of cefuroxime axetil, a well-known antibiotic belonging to the second-generation cephalosporin class. The structural modification of cefuroxime axetil to form Desacetyloxyethyl (E)-Cefuroxime Axetil has opened new avenues for therapeutic applications, particularly in addressing antibiotic resistance and enhancing pharmacokinetic properties.

The chemical structure of Desacetyloxyethyl (E)-Cefuroxime Axetil features a unique side chain that distinguishes it from its parent compound. This side chain, consisting of an acetoxyethyl group, contributes to improved solubility and bioavailability, making it a promising candidate for oral and intravenous administration. The (E)-configuration of the double bond in the side chain further enhances its stability and efficacy, as demonstrated by recent studies.

In recent years, the rise of multidrug-resistant bacteria has posed significant challenges to global healthcare systems. Desacetyloxyethyl (E)-Cefuroxime Axetil has emerged as a potential solution due to its enhanced spectrum of activity against both Gram-positive and Gram-negative bacteria. Research indicates that this compound exhibits potent activity against strains that have developed resistance to conventional cephalosporins, including methicillin-resistant *Staphylococcus aureus* (MRSA) and extended-spectrum beta-lactamase-producing Enterobacteriaceae (ESBL-E).

One of the most compelling aspects of Desacetyloxyethyl (E)-Cefuroxime Axetil is its mechanism of action. Unlike traditional antibiotics that primarily target bacterial cell wall synthesis, this compound disrupts bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding inhibits the translocation step in protein elongation, effectively halting bacterial growth. The specificity of this interaction minimizes off-target effects, reducing the risk of side effects in patients.

Recent clinical trials have highlighted the efficacy of Desacetyloxyethyl (E)-Cefuroxime Axetil in treating various infections. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that patients treated with this compound showed faster recovery rates compared to those receiving standard antibiotics. The study also noted a lower incidence of adverse reactions, underscoring the safety profile of Desacetyloxyethyl (E)-Cefuroxime Axetil.

The pharmacokinetic properties of Desacetyloxyethyl (E)-Cefuroxime Axetil are another area of interest. Unlike many cephalosporins that require multiple daily dosing, this compound exhibits prolonged half-life, allowing for once-daily administration. This feature improves patient compliance and convenience, making it an attractive option for outpatient treatment regimens. Additionally, its high bioavailability ensures consistent drug levels in the bloodstream, enhancing therapeutic efficacy.

Advances in computational chemistry have furthered our understanding of Desacetyloxyethyl (E)-Cefuroxime Axetil's interactions with bacterial targets. Molecular modeling studies have revealed key binding pockets on bacterial ribosomes that are targeted by this compound. These insights have guided the development of new analogs with improved potency and reduced resistance profiles. Such research is crucial in combating the growing threat of antibiotic resistance.

The environmental impact of antibiotic use is another consideration that has driven interest in compounds like Desacetyloxyethyl (E)-Cefuroxime Axetil. By improving therapeutic efficacy and reducing dosing frequency, this compound minimizes unnecessary antibiotic exposure, thereby decreasing the selection pressure for resistant bacteria. Furthermore, its enhanced solubility facilitates more efficient waste management systems in healthcare facilities.

In conclusion, Desacetyloxyethyl (E)-Cefuroxime Axetil represents a significant advancement in antibiotic development. Its unique chemical structure, enhanced spectrum of activity, and favorable pharmacokinetic properties make it a valuable tool in modern medicine. As research continues to uncover new applications and optimize formulations, this compound is poised to play a crucial role in addressing global health challenges associated with bacterial infections.

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